Arzoxifene - 182133-25-1

Arzoxifene

Catalog Number: EVT-295245
CAS Number: 182133-25-1
Molecular Formula: C28H29NO4S
Molecular Weight: 475.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Arzoxifene (6-hydroxy-3-[4-[2-(1-piperidinyl)-ethoxy]phenoxy]-2-(4-methoxyphenyl)benzo[b]thiophene) is a synthetic, aromatic derivative belonging to the class of compounds known as Selective Estrogen Receptor Modulators (SERMs). [] Arzoxifene is a mixed estrogen agonist/antagonist, meaning it can act as an estrogen mimic in some tissues while blocking estrogen's effects in others. [, ] This targeted activity makes Arzoxifene of interest to researchers studying a variety of conditions related to estrogen signaling. Arzoxifene's role in scientific research is primarily as a tool to understand the complex interplay of estrogen signaling in various tissues, and as a potential therapeutic agent for conditions such as breast cancer and osteoporosis. [, , , , ]

Future Directions
  • Investigation into the potential synergistic effects of Arzoxifene in combination with other therapeutic agents, particularly in cancer treatment. [, ]

Raloxifene

Compound Description: Raloxifene is a benzothiophene selective estrogen receptor modulator (SERM) used clinically for the treatment and prevention of osteoporosis in postmenopausal women. [, , , , , ] It is known to exhibit antiestrogenic effects in breast and uterine tissues while acting as an estrogen agonist in bone. [, , ] Raloxifene, like tamoxifen, has been shown to increase the risk of thromboembolic disorders. []

Tamoxifen

Compound Description: Tamoxifen is a triphenylethylene derivative and the first SERM approved for clinical use. [] It is primarily used for the treatment and prevention of estrogen receptor (ER)-positive breast cancer. [, , ] Although effective, Tamoxifen exhibits partial agonist activity in the uterus, increasing the risk of endometrial cancer in some patients. [, , , ]

Relevance: DMA is a significant metabolite of Arzoxifene, exhibiting both beneficial and potentially detrimental effects. [, , , , ] While its potent antiestrogenic properties are noteworthy, the formation of reactive quinoid metabolites raises concerns about long-term safety compared to Arzoxifene. [, , ]

4′-Fluoro-Desmethylarzoxifene (4′-F-DMA)

Compound Description: 4′-F-DMA is a synthetically modified analog of Desmethylarzoxifene designed to address the issue of quinoid formation. [, ] By introducing a fluorine atom at the 4′-position, this derivative is unable to form the reactive diquinone methide intermediate. [, ] 4′-F-DMA demonstrates comparable antiestrogenic activity to DMA and raloxifene but with improved metabolic stability and a reduced potential for toxicity. []

Relevance: 4′-F-DMA represents a promising lead compound derived from the Arzoxifene scaffold. [, ] By mitigating the formation of reactive quinoid metabolites associated with DMA, 4′-F-DMA offers a potentially safer alternative while retaining desirable antiestrogenic properties, making it a potential candidate for further development. [, ]

LG100268

Compound Description: LG100268 is a selective retinoid X receptor (RXR) agonist, also known as a rexinoid. [, , ] It exhibits antitumor activity in various cancer models, including breast cancer. [, , ]

Relevance: LG100268 has shown synergistic effects with Arzoxifene in preclinical studies on breast cancer. [, , ] The combination of these two agents promotes apoptosis in breast cancer cells, even in estrogen receptor-negative models, and significantly inhibits tumor growth. [, , ] This synergistic interaction suggests a potential therapeutic benefit of combining Arzoxifene with rexinoids like LG100268.

Acolbifene

Compound Description: Acolbifene is a selective estrogen receptor modulator (SERM) with antiestrogenic effects in breast tissue and estrogenic effects on bone. []

Relevance: Acolbifene, similar to Arzoxifene, demonstrated synergistic antitumor activity when combined with the rexinoid LG100268 in preclinical models of estrogen receptor-negative breast cancer. [] This finding suggests a potential broader applicability of combining SERMs, including Arzoxifene, with rexinoids for treating breast cancer.

Lasofoxifene

Compound Description: Lasofoxifene is a third-generation selective estrogen receptor modulator (SERM) with potent antiestrogenic effects on breast tissue and beneficial effects on bone. [, , ]

Relevance: Lasofoxifene belongs to the same class of drugs as Arzoxifene, both being classified as third-generation SERMs. [, , ] They share a similar mechanism of action, interacting with estrogen receptors to exert tissue-specific effects. [, , ] While both compounds were investigated for similar indications like osteoporosis and breast cancer prevention, lasofoxifene progressed further in clinical development. [, , ]

Bazedoxifene

Compound Description: Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) with a 2-phenyl ring system as its core binding unit. [, ] It has demonstrated efficacy in treating osteoporosis and reducing the risk of vertebral fractures. [, ]

Relevance: Bazedoxifene and Arzoxifene are both classified as third-generation SERMs and were investigated for their potential in treating postmenopausal osteoporosis. [, ] While Arzoxifene development for osteoporosis was discontinued, Bazedoxifene received marketing authorization for this indication in Europe and Japan. [, ] This highlights the diverse clinical outcomes of SERMs despite belonging to the same drug class.

LY117018

Compound Description: LY117018 is a benzothiophene derivative with selective estrogen receptor modulator (SERM) activity. []

Relevance: LY117018, structurally related to Arzoxifene, was investigated for its potential to overcome tamoxifen resistance in breast cancer. [] Studies showed that, while LY117018 exhibited antitumor activity in some tamoxifen-resistant models, it demonstrated cross-resistance in others, highlighting the complexity of SERM action in resistant tumors. [] This research underscores the ongoing challenge of developing effective therapies for tamoxifen-resistant breast cancer and the need for a better understanding of resistance mechanisms.

Source and Classification

Arzoxifene is classified under selective estrogen receptor modulators (SERMs), which are compounds that bind to estrogen receptors and elicit varying responses in different tissues. Its structural modifications enhance its binding affinity to estrogen receptors compared to its predecessors. The compound is synthesized from specific precursors that allow it to exhibit its unique pharmacological properties .

Synthesis Analysis

The synthesis of arzoxifene involves multiple steps, utilizing various chemical reactions to construct its complex molecular framework. Key steps include:

  1. Formation of the Benzothiophene Core: The synthesis begins with the creation of a benzothiophene structure, which serves as the backbone of arzoxifene.
  2. Bromination: A benzyl protecting group is employed to direct bromination selectively, minimizing impurities during side chain installation .
  3. Coupling Reactions: The compound is synthesized through coupling reactions involving diethyl-carbamic acid derivatives and other reagents in solvents like tetrahydrofuran, facilitated by bases such as triethylamine .
  4. Oxidation: The sulfur in the benzothiophene ring undergoes oxidation using hydrogen peroxide, leading to the formation of sulfinyl groups, which are critical for biological activity .
Molecular Structure Analysis

Arzoxifene's molecular structure is characterized by its benzothiophene core, which is modified with various functional groups that enhance its biological activity. Key features include:

  • Chemical Formula: C_{22}H_{24}N_{2}O_{3}S
  • Molecular Weight: Approximately 396.5 g/mol
  • Structural Components: The compound contains a methoxy group and an ether oxygen replacing the carbonyl hinge found in raloxifene, which contributes to its unique receptor binding profile .

The three-dimensional conformation of arzoxifene allows it to interact effectively with estrogen receptors, influencing its efficacy as a therapeutic agent.

Chemical Reactions Analysis

Arzoxifene participates in several important chemical reactions that are relevant to its pharmacological activity:

  1. Binding Affinity Studies: Arzoxifene binds to human estrogen receptors with varying affinities depending on temperature and receptor subtype. For instance, at 37°C, it exhibits a relative binding affinity of 0.60 for human estrogen receptor alpha .
  2. Metabolic Conversion: In vivo, arzoxifene is metabolized into desmethylated arzoxifene (DMA), which retains significant biological activity and has been shown to inhibit breast cancer cell proliferation more effectively than arzoxifene itself .
  3. Formation of Electrophilic Species: DMA can be oxidized to form reactive electrophilic quinoids that may contribute to both therapeutic effects and potential toxicity .

These reactions underline the importance of understanding metabolic pathways when evaluating the safety and efficacy of arzoxifene.

Mechanism of Action

Arzoxifene functions primarily through selective modulation of estrogen receptors:

  • Estrogen Receptor Binding: It binds competitively to estrogen receptors, inhibiting the action of endogenous estrogens in target tissues such as breast tissue while promoting beneficial effects in others like bone .
  • Cell Proliferation Inhibition: In vitro studies demonstrate that arzoxifene effectively inhibits the proliferation of estrogen-dependent breast cancer cell lines (e.g., MCF-7), even in cases where resistance to other SERMs like tamoxifen has developed .
  • Hormonal Effects: Arzoxifene reduces levels of follicle-stimulating hormone and luteinizing hormone while increasing sex hormone-binding globulin levels, mirroring effects seen with tamoxifen but with potentially improved safety profiles .

This dual action makes arzoxifene a promising candidate for breast cancer therapy.

Physical and Chemical Properties Analysis

The physical and chemical properties of arzoxifene are crucial for its formulation and therapeutic application:

Understanding these properties aids in developing effective delivery systems for clinical use.

Applications

Arzoxifene has several potential applications in medicine:

  1. Breast Cancer Treatment: As a SERM, it is primarily investigated for treating hormone-sensitive breast cancers, particularly in patients who may not respond adequately to existing therapies like tamoxifen.
  2. Bone Health: Given its favorable effects on bone density without stimulating endometrial growth, arzoxifene may also be beneficial in preventing osteoporosis in postmenopausal women .
  3. Clinical Trials: Ongoing research continues to evaluate its efficacy and safety profile compared to established treatments, with some studies indicating promising response rates among patients treated with arzoxifene .

Properties

CAS Number

182133-25-1

Product Name

Arzoxifene

IUPAC Name

2-(4-methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol

Molecular Formula

C28H29NO4S

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C28H29NO4S/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29/h5-14,19,30H,2-4,15-18H2,1H3

InChI Key

MCGDSOGUHLTADD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5

Synonyms

2-(4-Methoxyphenyl)-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-benzo[b]thiophene-6-ol; LY 353381

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.